molecular formula C5H9NO3 B159059 (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid CAS No. 127181-31-1

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid

Cat. No. B159059
CAS RN: 127181-31-1
M. Wt: 131.13 g/mol
InChI Key: ZPCQSJYTXRPREU-NQXXGFSBSA-N
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Description

“(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid” is a cyclopropane derivative with an amino group and a hydroxymethyl group. It has potential applications in various fields due to its unique structure .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring. It also contains an amino group (-NH2) and a hydroxymethyl group (-CH2OH) attached to the cyclopropane ring .

Scientific Research Applications

Affinity Purification Techniques and Antibody Generation

The preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has been developed for use in affinity purification techniques and in the generation of antibodies. This compound is an analogue of the precursor to the plant growth hormone ethylene, highlighting its importance in biochemical research (Pirrung, Dunlap, & Trinks, 1989).

Role in Hepatitis C Virus (HCV) Research

(1R,2S)-1-Amino-2-vinylcyclopropane-carboxylic acid and its derivatives are vital in the development of potent HCV NS3 protease inhibitors. This compound's unique properties and structural constraints make it essential in the pharmaceutical industry, particularly in the development of new drugs for treating HCV (Sato et al., 2016).

Biocatalytic Asymmetric Synthesis

Biocatalysis has been utilized for the asymmetric synthesis of this compound, particularly in the context of developing HCV NS3/4A protease inhibitors. For instance, Sphingomonas aquatilis has been used as a biocatalyst for the efficient and selective synthesis of (1R,2S)-N-Boc-1-vinyl ACCA ethyl ester (Zhu, Shi, Zhang, & Zheng, 2018).

Enzymatic Activity and Inhibition Studies

The compound and its derivatives have been studied for their potential as enzyme inhibitors. For instance, certain derivatives have been synthesized and evaluated as potential antidepressants, providing insights into the compound's role in pharmacology and enzymatic activity modulation (Bonnaud et al., 1987).

Applications in Organic Synthesis

The compound has been used in various organic synthesis processes, demonstrating its versatility as a building block in chemical synthesis. For example, it has been incorporated in the stereoselective synthesis of dipeptides, showcasing its utility in peptide chemistry (Meiresonne, Mangelinckx, & Kimpe, 2012).

Future Directions

The future directions for research on “(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid” could include exploring its potential applications in various fields, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

Mechanism of Action

Target of Action

The primary target of (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid, also known as fosfomycin trometamol , is the enzyme dihydroceramide desaturase (DDase) . DDase is involved in the conversion of dihydroceramide into ceramide by inserting the 4,5-trans-double bond to the sphingolipid backbone of dihydroceramide .

Mode of Action

Fosfomycin trometamol acts as an inhibitor of DDase activity . It interacts with the enzyme, preventing it from performing its function, which disrupts the conversion of dihydroceramide into ceramide .

Biochemical Pathways

The inhibition of DDase disrupts the sphingolipid metabolic pathway . This pathway is crucial for the synthesis of ceramide, a lipid molecule that plays a key role in cell signaling and apoptosis . By inhibiting DDase, fosfomycin trometamol prevents the formation of ceramide, thereby affecting these cellular processes .

Pharmacokinetics

Fosfomycin trometamol is rapidly absorbed following oral administration and converted to the free acid, fosfomycin . The absolute oral bioavailability under fasting conditions is 37% . After a single 3-gram dose, the mean maximum serum concentration (Cmax) is achieved within 2 hours . The oral bioavailability of fosfomycin is reduced to 30% under fed conditions .

Result of Action

The inhibition of DDase by fosfomycin trometamol leads to a disruption in the synthesis of ceramide . This can have a significant impact on cell signaling and apoptosis, potentially leading to changes in cell behavior and survival .

Action Environment

The action of fosfomycin trometamol can be influenced by various environmental factors. For instance, the presence of food can reduce its oral bioavailability . Additionally, the pH level can affect the compound’s ability to inhibit β-glucosidase . The maximum inhibitory ability is at the optimum pH value of this enzyme .

properties

IUPAC Name

(1R,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCQSJYTXRPREU-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925807
Record name 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid

CAS RN

127181-31-1
Record name 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
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(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
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(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
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(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
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(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 6
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid

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